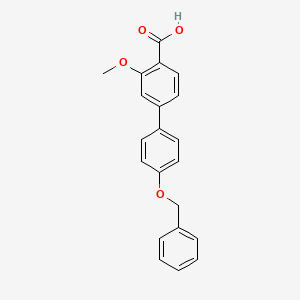

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

2-methoxy-4-(4-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-24-20-13-17(9-12-19(20)21(22)23)16-7-10-18(11-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVGPNLAGDBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692263 | |

| Record name | 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-24-9 | |

| Record name | 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzyloxy Ether Formation

- Reagents: Hydroxy-substituted methoxybenzoic acid methyl ester, benzyl bromide, potassium carbonate (K₂CO₃).

- Solvent: Acetone or dimethylformamide (DMF).

- Conditions: The methyl ester is dissolved in acetone or DMF, and potassium carbonate is added as a base. Benzyl bromide is introduced, and the mixture is refluxed for approximately 10 hours.

- Workup: The reaction mixture is filtered to remove salts, concentrated, and the crude product is washed with petrol ether to remove excess benzyl bromide.

- Yield: Typically around 69% for the benzyloxy methyl ester intermediate.

- Example: Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate was prepared in this manner with 69% yield.

Hydrolysis of Methyl Ester to Carboxylic Acid

- Reagents: Methyl benzyloxy-substituted methoxybenzoate, aqueous potassium hydroxide (KOH).

- Conditions: The methyl ester is dissolved in methanol and treated with 30% aqueous KOH solution, heated at 80°C for about 10 hours.

- Workup: After completion, the solvent is evaporated, water is added, and the solution acidified with hydrochloric acid to pH 1 to precipitate the free acid.

- Purification: The precipitate is filtered, washed with water, and dried under vacuum.

- Yield: High yields reported, e.g., 95.5% for 4-(benzyloxy)-3,5-dimethoxybenzoic acid.

Alternative Esterification and Coupling Methods

- Use of Carbodiimide Coupling Agents: For ester formation between benzoic acid derivatives and phenols, N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) are employed as coupling agents in dry dichloromethane.

- Conditions: Stirring at room temperature under inert atmosphere (argon) for 24 hours.

- Purification: The crude mixture is filtered through silica gel and purified by column chromatography using chloroform or hexane/ethyl acetate mixtures as eluents.

- Example: Esterification of 4-(4-benzyloxyphenyl)phenol with substituted benzoic acids to yield target esters.

Reaction Conditions Summary Table

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzyloxy Ether Formation | Benzyl bromide, K₂CO₃ | Acetone or DMF | Reflux (~56°C) | ~10 hours | ~69 | Base-promoted nucleophilic substitution |

| Methyl Ester Hydrolysis | 30% aq. KOH | Methanol | 80°C | ~10 hours | ~95.5 | Hydrolysis to free acid |

| Esterification (Coupling) | DCC, DMAP | Dry CH₂Cl₂ | Room temperature | 24 hours | Variable | Carbodiimide-mediated esterification |

| Purification | Silica gel chromatography | Chloroform/Hexane | Ambient | - | - | Column chromatography or recrystallization |

Research Findings and Analytical Characterization

- Purity and Yield: Optimized reaction conditions such as solvent choice, temperature control, and reaction time are critical to maximize yield (typically 70–85%) and purity (>95%).

- Spectroscopic Confirmation:

- NMR Spectroscopy confirms the presence and position of methoxy and benzyloxy groups.

- Mass Spectrometry (HRMS) verifies molecular weight.

- HPLC Analysis confirms purity, often >98% with C18 columns.

- Scalability: Industrial scale-up involves similar synthetic routes with optimized parameters and continuous flow reactors to improve efficiency and reproducibility.

Notes on Industrial and Advanced Methods

- Industrial preparation may employ continuous flow systems and automated reactors for enhanced control over reaction parameters.

- Use of protective groups and selective coupling agents allows for high regioselectivity and functional group tolerance.

- Chromatographic purification remains standard, though crystallization techniques are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

Oxidation: The major product is 4-(4-Benzyloxyphenyl)-2-carboxybenzoic acid.

Reduction: The major product is 4-(4-Benzyloxyphenyl)-2-methoxybenzyl alcohol.

Substitution: The major products depend on the substituent introduced, such as 4-(4-Benzyloxyphenyl)-2-aminobenzoic acid when an amine is used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid has demonstrated notable biological activities, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, which may have implications for treating conditions such as arthritis and other inflammatory diseases.

-

Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

This suggests potential applications in developing new antimicrobial agents.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various reactions such as coupling, acylation, and amination, facilitating the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Antibacterial Effects

A study conducted on the antibacterial effects of this compound reported significant inhibition of bacterial growth across multiple strains. The research highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Inhibition of Enzyme Activity

In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes linked to inflammatory pathways. This property positions it as a candidate for further development in anti-inflammatory therapies .

Materials Science Applications

In materials science, the compound is explored for its potential use in synthesizing polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown to improve thermal stability and strength compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 4-(4-benzyloxyphenyl)-2-methoxybenzoic acid and related compounds:

Key Observations:

- Substituent effects: Methoxy position: The 2-methoxy group in the target compound and 2-methoxybenzoic acid enhances acidity (pKa ~2.5–3.5) compared to para-substituted analogs. Benzyloxy vs. halogen: The bulky benzyloxy group in the target compound likely reduces solubility in aqueous media compared to smaller substituents (e.g., -F or -Cl ). Steric hindrance: The 4-benzyloxyphenyl group may impede crystallinity, affecting purification (contrast with 4′-methoxybenzophenone-2-carboxylic acid , which crystallizes readily).

Biological Activity

Overview

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid, with the molecular formula C21H18O4, is an aromatic carboxylic acid characterized by the presence of both methoxy and benzyloxy functional groups. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural features that influence its reactivity and biological activity.

This compound interacts significantly with various enzymes and proteins, acting as both a substrate and an inhibitor in enzymatic reactions. Notably, it influences the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. The interactions can alter metabolic pathways, impacting overall biochemical processes within cells.

Cellular Effects

The compound's effects on cellular processes are diverse:

- Cell Signaling : It modulates signaling pathways, affecting kinases and phosphatases.

- Gene Expression : Alters the expression of genes involved in metabolic pathways.

- Cell Proliferation and Apoptosis : Influences cell growth and programmed cell death through modulation of signaling molecules.

Molecular Mechanism

At the molecular level, this compound binds to the active sites of enzymes, which can lead to either inhibition or activation of their functions. It may compete with natural substrates for binding sites, thereby reducing enzymatic activity. Furthermore, it can interact with transcription factors to influence gene transcription.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : May enhance cellular functions and metabolic pathways.

- High Doses : Can induce oxidative stress, inflammation, and tissue damage. Understanding these effects is crucial for assessing its therapeutic potential and safety profile.

Metabolic Pathways

The metabolism of this compound involves interactions with various enzymes, including cytochrome P450. This metabolic process leads to the formation of metabolites that may exhibit distinct biological activities compared to the parent compound. The compound's bioavailability, efficacy, and toxicity are influenced by these metabolic pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit human monoacylglycerol lipase (MAGL) with an IC50 value indicating potent activity against this target enzyme. This suggests its potential role in modulating lipid metabolism .

- Cell Viability : Prolonged exposure to varying concentrations has been tested in cellular models, revealing a threshold for beneficial effects versus cytotoxicity.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate/inhibitor for cytochrome P450 enzymes |

| Cellular Signaling | Modulates pathways affecting proliferation and apoptosis |

| Gene Regulation | Influences expression of metabolic pathway genes |

| Dose-Response | Exhibits varying effects based on concentration (beneficial vs toxic) |

Q & A

Q. What are the standard synthetic routes for 4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Start with 2-methoxybenzoic acid as the base. Introduce the 4-benzyloxyphenyl group via Suzuki coupling or Ullmann condensation, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert atmospheres (N₂/Ar) .

Protection/Deprotection : Protect the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions during benzyloxy group installation. Deprotect using alkaline hydrolysis (e.g., NaOH/EtOH) .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization (~60–75%) requires strict temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm structural integrity by identifying peaks for the benzyloxy group (δ 5.1 ppm, singlet for -OCH₂Ph), methoxy (δ 3.8 ppm), and aromatic protons (δ 6.8–7.4 ppm). Carboxylic acid protons may appear as a broad peak at δ 12–13 ppm .

- FT-IR : Key stretches include O-H (2500–3300 cm⁻¹, broad for -COOH), C=O (1680–1720 cm⁻¹), and C-O (1250 cm⁻¹ for methoxy) .

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 364.1) .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The electron-donating benzyloxy group (-OCH₂Ph) activates the aromatic ring at the para position, directing NAS to the ortho and para sites relative to itself. Experimental strategies include:

- Reagent Selection : Use strong nucleophiles (e.g., NaN₃ or NH₂R) in polar aprotic solvents (DMSO or DMF) at 80–100°C .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates. Competing pathways (e.g., oxidation of the benzyloxy group) can be mitigated by avoiding harsh oxidants like KMnO₄ .

Q. What contradictions exist in solubility data for this compound across solvents, and how can Abraham model correlations address them?

Methodological Answer:

- Data Contradictions : Solubility in alcohols (e.g., ethanol) varies by >20% between studies due to differences in purity (e.g., residual solvents) and crystallization methods (slow cooling vs. rapid precipitation) .

- Abraham Model Application : Fit experimental log solubility (log c) to parameters like dipolarity/polarizability (π₂ᴴ) and H-bond acidity (α₂ᴴ). For example:

log *c* = 0.45(π₂ᴴ) + 2.1(α₂ᴴ) − 1.8

This predicts solubility in untested solvents (e.g., butyl acetate) with <10% error .

Q. What strategies mitigate competing side reactions during functional group modifications (e.g., esterification or amidation)?

Methodological Answer:

- Selective Protection : Temporarily protect the carboxylic acid as a methyl ester using CH₃I/K₂CO₃ in acetone, preventing unwanted acylation .

- Catalytic Control : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation while suppressing ester hydrolysis .

- In Situ Monitoring : Employ LC-MS to detect intermediates (e.g., acyl chlorides) and adjust reagent stoichiometry dynamically .

Q. How does this compound interact with biological targets like cyclooxygenase (COX) enzymes, and what assays validate its inhibitory activity?

Methodological Answer:

- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding affinity to COX-2’s hydrophobic pocket via π-π stacking with the benzyloxy group .

- In Vitro Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.